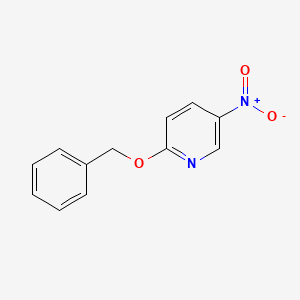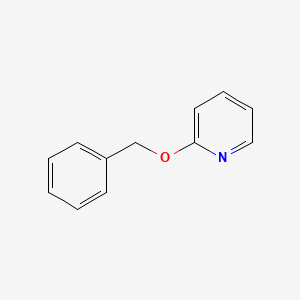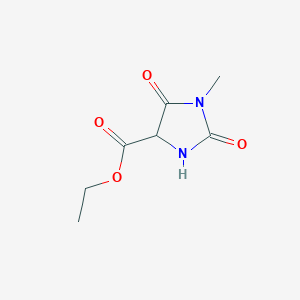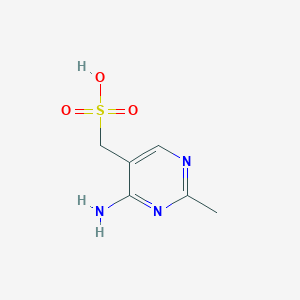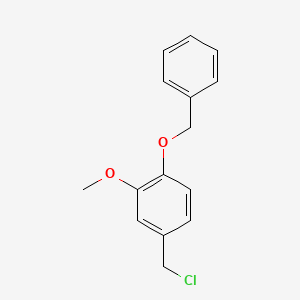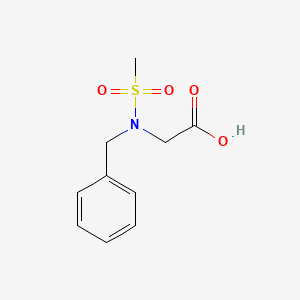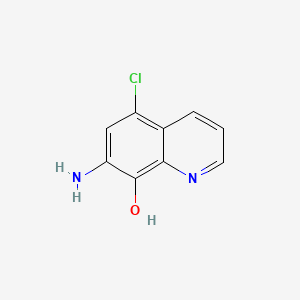
7-Amino-5-chloroquinolin-8-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Amino-5-chloroquinolin-8-ol derivatives involves various methods, including nucleophilic aromatic substitution reactions and coupling processes. For instance, Nemez et al. (2023) described the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines, showcasing the versatility in modifying the quinoline scaffold for potential antimalarial applications (Nemez, B. D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E., 2023). Additionally, the synthesis of related compounds through reactions of chloroquinoline with primary amines has been reported, further expanding the chemical diversity of this class (Yanni, A. S., & Khalil, Z. H., 2007).
Molecular Structure Analysis
The molecular structure of 7-Amino-5-chloroquinolin-8-ol and its derivatives has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. Singh et al. (2017) conducted a combined experimental and theoretical study to analyze the structure and properties of a fluorescent derivative, providing insights into the molecular geometry and electronic structure (Singh, H., Singh, A., & Khurana, J., 2017).
Chemical Reactions and Properties
7-Amino-5-chloroquinolin-8-ol undergoes various chemical reactions, including coupling reactions, to form diverse derivatives with potential biological activities. The reactivity of the compound is influenced by its functional groups, facilitating the synthesis of compounds with antimicrobial and antiprotozoal properties (Fatima, G., Paliwal, S., & Saraf, S., 2021).
Applications De Recherche Scientifique
1. Antimalarial and Antiviral Activities
7-Amino-5-chloroquinolin-8-ol and its derivatives have been extensively studied for their antimalarial and antiviral properties. Research has shown that compounds like chloroquine, which share a similar structure, are effective against Plasmodium falciparum, the parasite responsible for malaria. These compounds have also been evaluated for their potential in treating viral infections like influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) (Mizuta et al., 2023).
2. Cancer Therapy
The potential of 7-Amino-5-chloroquinolin-8-ol derivatives in cancer therapy has been explored. Studies have indicated that compounds like clioquinol, which is structurally related, can inhibit the function of the proteasome and show preclinical efficacy in cancer treatment. Additionally, these compounds have been investigated for their ability to bind copper and dissolve beta-amyloid plaques in the brain, offering potential avenues for Alzheimer's disease treatment (Mao & Schimmer, 2008).
3. Antibacterial and Antifungal Properties
Research has also highlighted the antibacterial and antifungal properties of 7-Amino-5-chloroquinolin-8-ol and its analogs. Studies on compounds like halquinol, a mixture containing similar chloroquinolinols, have demonstrated its effectiveness against various microbial infections, particularly in poultry and swine rearing (Kandepu et al., 2012).
Orientations Futures
The future directions for 7-Amino-5-chloroquinolin-8-ol and related compounds could involve further exploration of their antimicrobial, antimalarial, and anticancer activities . Additionally, the development of new drugs to treat malaria, which could potentially include 7-Amino-5-chloroquinolin-8-ol, is critically required .
Propriétés
IUPAC Name |
7-amino-5-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRZBYJYLDQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-chloroquinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



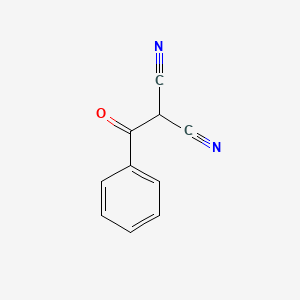
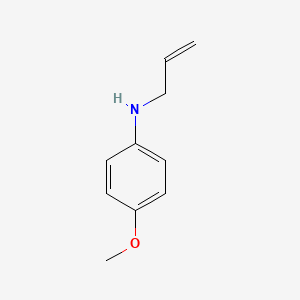
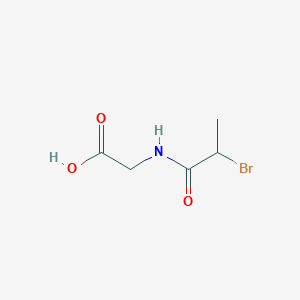
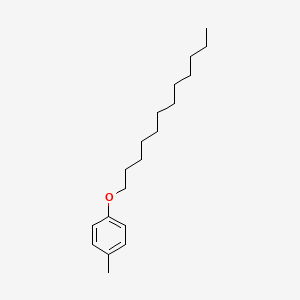
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
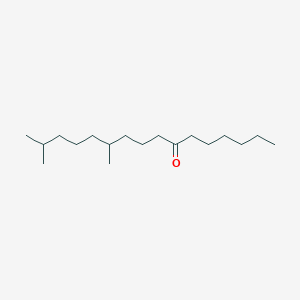
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
